tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzo[d]isothiazole moiety with a dioxido functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[d]isothiazole moiety: This can be achieved through the reaction of appropriate precursors under oxidative conditions to introduce the dioxido functional group.
Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving suitable amine and carbonyl compounds.
Coupling reactions: The final step involves coupling the benzo[d]isothiazole moiety with the piperidine ring and introducing the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The dioxido functional group can participate in oxidation reactions, potentially forming higher oxidation state products.
Reduction: Reduction reactions can target the benzo[d]isothiazole moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzo[d]isothiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield higher oxidation state derivatives of the benzo[d]isothiazole moiety.
Reduction: Can produce reduced forms of the benzo[d]isothiazole moiety.
Substitution: Results in substituted derivatives at the piperidine ring or benzo[d]isothiazole moiety.
Scientific Research Applications
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxido functional group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)methyl)carbamate
- tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H25N3O4S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22) |
InChI Key |
VBWDTXPTDNZPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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